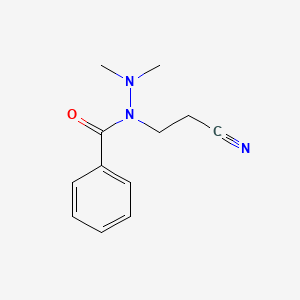
Magnesium pyrrolidone carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium pyrrolidone carboxylate is a magnesium salt of pyrrolidone carboxylic acid, also known as pyroglutamic acid. This compound is a naturally occurring cyclic organic compound found in the skin’s Natural Moisturizing Factor (NMF). It is known for its excellent hydrating properties and is widely used in cosmetic and skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium pyrrolidone carboxylate is synthesized through the reaction of pyrrolidone carboxylic acid with magnesium oxide. The process involves thermal cyclization of glutamic acid derived from beet molasses, followed by dehydration. The reaction mixture is stirred, filtered, and atomized to obtain the final product .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures high purity and consistency of the product, making it suitable for use in various applications, especially in the cosmetic industry .
Chemical Reactions Analysis
Types of Reactions
Magnesium pyrrolidone carboxylate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can also participate in coordination chemistry, forming complexes with various metal ions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with acids can lead to the formation of pyrrolidone carboxylic acid, while reactions with other metal salts can result in the formation of different metal carboxylates .
Scientific Research Applications
Magnesium pyrrolidone carboxylate has a wide range of scientific research applications:
Mechanism of Action
Magnesium pyrrolidone carboxylate exerts its effects by enhancing the bioavailability of magnesium. The pyrrolidone carboxylic acid component facilitates the penetration of magnesium into cells, where it participates in various biochemical processes, including energy production and cellular metabolism . This compound also has spasmolytic and neurosedative activities, making it effective in reducing muscle contractions and inflammation .
Comparison with Similar Compounds
Magnesium pyrrolidone carboxylate can be compared with other salts of pyrrolidone carboxylic acid, such as sodium pyrrolidone carboxylate and potassium pyrrolidone carboxylate. While all these compounds share similar hydrating properties, this compound is unique due to its enhanced bioavailability and additional therapeutic benefits .
List of Similar Compounds
- Sodium pyrrolidone carboxylate
- Potassium pyrrolidone carboxylate
- Calcium pyrrolidone carboxylate
This compound stands out due to its superior bioavailability and broader range of applications in both the cosmetic and pharmaceutical industries .
Properties
CAS No. |
5819-47-6 |
|---|---|
Molecular Formula |
C10H12MgN2O6 |
Molecular Weight |
280.52 g/mol |
IUPAC Name |
magnesium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mg/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
JQAACYUZYRBHGG-UHFFFAOYSA-L |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


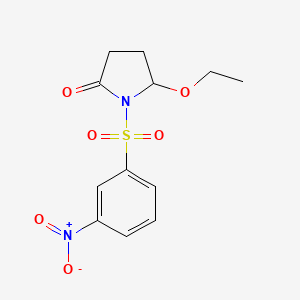
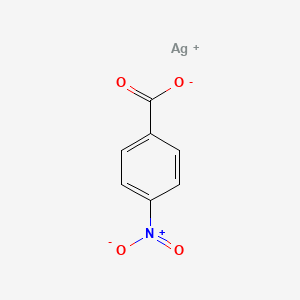
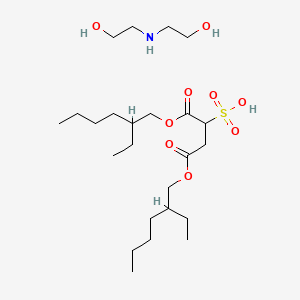


![7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12707452.png)
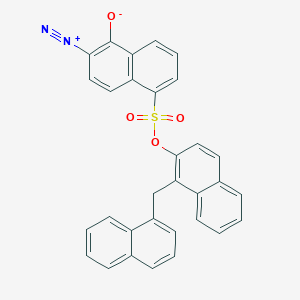
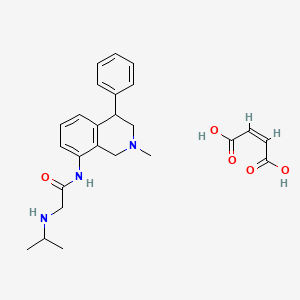
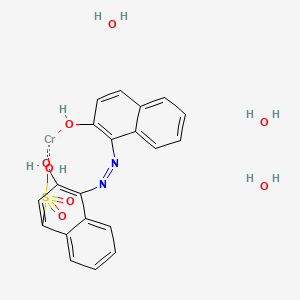
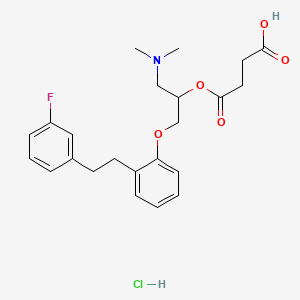
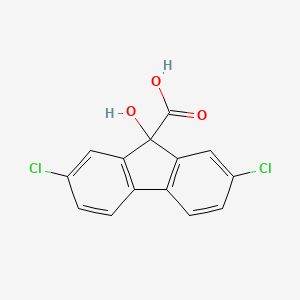
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)

